molecular formula C12H13BrClNO2 B8171869 Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate

Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate

Cat. No.: B8171869
M. Wt: 318.59 g/mol
InChI Key: JMCSDQMMZLXXFL-UHFFFAOYSA-N
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Description

Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorobenzylamine.

    Formation of Azetidine Ring: The benzylamine derivative undergoes cyclization with an appropriate reagent to form the azetidine ring.

    Esterification: The azetidine intermediate is then esterified with methyl chloroformate to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The azetidine ring can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions to facilitate ester hydrolysis.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized azetidine derivatives.

    Reduction: Reduced azetidine derivatives.

    Hydrolysis: 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylic acid.

Scientific Research Applications

Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Biological Studies: The compound can be used to study the biological activity of azetidine derivatives.

    Materials Science: It can be incorporated into polymers to study the effects of azetidine rings on material properties.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring can influence the compound’s binding affinity and specificity due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(4-bromo-2-fluorobenzyl)azetidine-3-carboxylate
  • Methyl 1-(4-chloro-2-bromobenzyl)azetidine-3-carboxylate
  • Methyl 1-(4-bromo-2-methylbenzyl)azetidine-3-carboxylate

Uniqueness

Methyl 1-(4-bromo-2-chlorobenzyl)azetidine-3-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the benzyl ring. This combination can influence the compound’s reactivity and biological activity, making it distinct from other similar azetidine derivatives.

Properties

IUPAC Name

methyl 1-[(4-bromo-2-chlorophenyl)methyl]azetidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrClNO2/c1-17-12(16)9-6-15(7-9)5-8-2-3-10(13)4-11(8)14/h2-4,9H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCSDQMMZLXXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)CC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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